bis(2,4-dichlorobenzyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(2,4-dichlorobenzyl) sulfide is an organic compound with significant applications in various fields. It is characterized by the presence of two chlorine atoms and a benzylthio group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dichlorobenzyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by a series of purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
bis(2,4-dichlorobenzyl) sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
bis(2,4-dichlorobenzyl) sulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2,4-dichlorobenzyl) sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the benzylthio group.
2,4-Dichlorobenzyl chloride: Contains the benzyl chloride group instead of the benzylthio group.
2,4-Dichlorobenzyl alcohol: Features a hydroxyl group instead of the benzylthio group
Uniqueness
bis(2,4-dichlorobenzyl) sulfide is unique due to the presence of both chlorine atoms and the benzylthio group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
6295-41-6 |
---|---|
Molecular Formula |
C14H10Cl4S |
Molecular Weight |
352.1 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
InChI Key |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
6295-41-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.